molecular formula C47H93NO5 B13356036 Bis(2-hexyldecyl) 6,6'-((3-hydroxypropyl)azanediyl)dihexanoate

Bis(2-hexyldecyl) 6,6'-((3-hydroxypropyl)azanediyl)dihexanoate

Cat. No.: B13356036
M. Wt: 752.2 g/mol
InChI Key: XBOACBUZKFJMFU-UHFFFAOYSA-N
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Description

Bis(2-hexyldecyl) 6,6’-((3-hydroxypropyl)azanediyl)dihexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes long alkyl chains and a central azanediyl group, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hexyldecyl) 6,6’-((3-hydroxypropyl)azanediyl)dihexanoate typically involves a multi-step process. The starting materials often include hexanoic acid derivatives and 3-hydroxypropylamine. The reaction proceeds through esterification and amidation reactions under controlled conditions. The esterification step involves the reaction of hexanoic acid with 2-hexyldecanol in the presence of a catalyst such as sulfuric acid. The amidation step involves the reaction of the resulting ester with 3-hydroxypropylamine under mild heating and stirring conditions.

Industrial Production Methods

In an industrial setting, the production of Bis(2-hexyldecyl) 6,6’-((3-hydroxypropyl)azanediyl)dihexanoate is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to minimize side reactions and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hexyldecyl) 6,6’-((3-hydroxypropyl)azanediyl)dihexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols and amines.

    Substitution: Nucleophilic substitution reactions can occur at the azanediyl group, where nucleophiles such as halides or alkoxides replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

Bis(2-hexyldecyl) 6,6’-((3-hydroxypropyl)azanediyl)dihexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems and as a stabilizer for biological membranes.

    Medicine: Explored for its use in the formulation of pharmaceuticals, particularly in the development of lipid-based drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, lubricants, and as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of Bis(2-hexyldecyl) 6,6’-((3-hydroxypropyl)azanediyl)dihexanoate involves its interaction with biological membranes and proteins. The long alkyl chains facilitate its incorporation into lipid bilayers, enhancing membrane fluidity and stability. The azanediyl group can form hydrogen bonds with proteins, potentially affecting their structure and function. These interactions are crucial for its role in drug delivery and as a stabilizer in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate: Similar structure but with a different hydroxyalkyl group.

    Bis(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate: Another variant with a shorter hydroxyalkyl chain.

Uniqueness

Bis(2-hexyldecyl) 6,6’-((3-hydroxypropyl)azanediyl)dihexanoate is unique due to its specific hydroxypropyl group, which imparts distinct physicochemical properties. This variation can influence its solubility, reactivity, and interaction with biological systems, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C47H93NO5

Molecular Weight

752.2 g/mol

IUPAC Name

2-hexyldecyl 6-[[6-(2-hexyldecoxy)-6-oxohexyl]-(3-hydroxypropyl)amino]hexanoate

InChI

InChI=1S/C47H93NO5/c1-5-9-13-17-19-25-34-44(32-23-15-11-7-3)42-52-46(50)36-27-21-29-38-48(40-31-41-49)39-30-22-28-37-47(51)53-43-45(33-24-16-12-8-4)35-26-20-18-14-10-6-2/h44-45,49H,5-43H2,1-4H3

InChI Key

XBOACBUZKFJMFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

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